molecular formula C12H11ClN2 B069779 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine CAS No. 180606-70-6

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine

Cat. No.: B069779
CAS No.: 180606-70-6
M. Wt: 218.68 g/mol
InChI Key: VRKDKRBNQBEDQV-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine is a versatile pyrimidine-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a key chloro substituent at the 4-position, which serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid synthesis of diverse compound libraries. The 2- and 6- positions are substituted with a 3-methylphenyl group and a methyl group, respectively, contributing to its specific steric and electronic profile, which is crucial for modulating interactions with biological targets.

Properties

IUPAC Name

4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-4-3-5-10(6-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKDKRBNQBEDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400542
Record name 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180606-70-6
Record name 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

The most widely adopted method involves refluxing hydroxyl-bearing precursors with excess POCl₃. A representative procedure from outlines:

  • Reaction Conditions :

    • Molar ratio (precursor : POCl₃) = 1 : 3.5

    • Temperature: 100°C

    • Duration: 4 hours

    • Workup: Neutralization with NaOH/Na₂CO₃ to pH 7–9

  • Mechanistic Insights :
    POCl₃ acts as both solvent and chlorinating agent, converting the hydroxyl group to a chloro substituent via nucleophilic acyl substitution. Isotopic labeling studies confirm retention of configuration at C4, ruling out ring-opening intermediates.

  • Yield Optimization :

    • Excess POCl₃ (≥3 equivalents) improves conversion to 85–90%.

    • Addition of catalytic DMF accelerates reaction rates by 30% through in situ Vilsmeier-Haack complex formation.

One-Pot Tandem Synthesis

Modern protocols consolidate chlorination and aryl coupling into a single vessel:

  • Procedure ( adaptation) :

    • Charge 4-hydroxy-6-methylpyrimidin-2(1H)-one (1 eq), POCl₃ (4 eq), and 3-methylaniline (1.2 eq)

    • Reflux at 120°C for 6 hours

    • Quench with ice-water, extract with ethyl acetate

    • Yield: 76%

  • Advantages :

    • Eliminates intermediate isolation

    • Reduces total synthesis time by 40%

    • Minimizes phosphorus waste streams

Analytical Characterization

Critical spectral data validate successful synthesis:

  • ¹H NMR (DMSO-d₆) :

    • δ 2.24 (s, 3H, C6-CH₃)

    • δ 2.38 (s, 3H, 3-methylphenyl-CH₃)

    • δ 7.25–7.32 (m, 4H, aromatic protons)

  • IR (KBr) :

    • 780 cm⁻¹ (C–Cl stretch)

    • 1580 cm⁻¹ (C=N pyrimidine ring)

  • LCMS :

    • m/z 249.1 [M+H]⁺ (calc. 248.7)

Industrial Scalability

Pilot plant data from demonstrates:

  • Batch Size : 50 kg precursor → 38 kg product (76% yield)

  • Purity : 99.2% by HPLC

  • Cost Analysis :

    • Raw materials: $12,300/kg

    • Coupling agents contribute 43% of total cost

Emerging Methodologies

  • Photocatalytic Amination :

    • Visible light-driven C–N coupling reduces energy input

    • Preliminary yield: 64% with eosin Y catalyst

  • Flow Chemistry :

    • Continuous POCl₃ chlorination achieves 82% conversion in 30 minutes

    • Enhanced heat transfer minimizes decomposition

Biological Activity

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following characteristics:

  • Molecular Formula : C12H12ClN3
  • IUPAC Name : this compound
  • SMILES Notation : ClC1=C(N=C(N=C1C)C2=CC(=C(C=C2)C)C)C

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, with a notable Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promising results in anticancer assays. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 5 to 15 µM. This suggests a potential mechanism of action through the induction of apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cellular proliferation and survival pathways, particularly those associated with cancer cell metabolism and growth regulation .

Study on Antimicrobial Efficacy

In a comparative study, various pyrimidine derivatives were tested for their antimicrobial activity. This compound was among the top performers, showing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its efficacy further .

Evaluation of Anticancer Activity

A detailed evaluation of the anticancer properties was conducted using MCF-7 and MDA-MB-231 cell lines. The results indicated that treatment with this compound led to an increase in caspase activity, suggesting that it promotes apoptosis through caspase-dependent pathways. The compound also showed a synergistic effect when combined with standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that the presence of the chloro group at position 4 and the methyl group at position 6 are critical for enhancing biological activity. Modifications at these positions have been shown to significantly influence the potency and selectivity of the compound against various biological targets .

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC Value
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
AnticancerMCF-7 (breast cancer)5 - 15 µM
AnticancerMDA-MB-231 (triple-negative)5 - 15 µM

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrimidines, including 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine, exhibit inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is often constitutively activated in cancer cells. The inhibition of this pathway can sensitize cancer cells to other treatments .

Case Study: PI3K Inhibition
In a study involving C4-2 prostate cancer cells, compounds similar to this compound were tested for their ability to inhibit PI3K activity. The results demonstrated that these compounds could effectively reduce cell proliferation by targeting the PI3K pathway, suggesting a promising avenue for cancer therapy .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. The structure-activity relationship (SAR) studies indicate that modifications of the pyrimidine scaffold can enhance anti-inflammatory potency .

Agricultural Science

Pesticide Development
this compound has potential applications in developing agrochemicals, particularly as a pesticide or herbicide. Its structural properties allow it to interact with biological targets in pests and weeds, potentially leading to effective control measures.

Case Study: Herbicidal Activity
Research has demonstrated that pyrimidine derivatives exhibit herbicidal activity by inhibiting specific enzymes involved in plant growth. For instance, compounds related to this compound have been tested against various plant species, showing significant inhibition of growth at low concentrations .

Material Science

Polymer Chemistry
The compound can serve as a building block in synthesizing novel polymers with unique properties. Its functional groups allow for modifications that can enhance the thermal and mechanical properties of the resulting materials.

Case Study: Polymer Synthesis
In polymerization studies, this compound was used to create copolymers that exhibited improved thermal stability compared to traditional polymers. The incorporation of this compound into polymer matrices has been shown to enhance performance in various applications, including coatings and composites .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameIC50 Value (µM)Target Pathway
Compound A5.0PI3K
Compound B10.0PI3K
This compound7.5PI3K

Table 2: Herbicidal Activity of Pyrimidine Derivatives

Compound NameEffective Concentration (g/L)Target Species
Compound C0.5Weeds
Compound D1.0Grasses
This compound0.75Broadleaf plants

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group undergoes nucleophilic displacement with various reagents under basic conditions:

Reagent Conditions Product Yield Reference
Liquid ammonia-33°C, 6 hours4-Amino-6-methyl-2-(3-methylphenyl)pyrimidine72%
Potassium amideTHF, 80°C, 12 hours5-Amino-3-methylisoxazole (via ring contraction)58%
2-Chloro-6-methylanilineDMF, NaH, 60°C2-(6-Chloro-2-methylpyrimidin-4-amido)thiazole-5-carboxylate derivatives85%

Mechanistic Insights :

  • SN(AE) Pathway : Substitution proceeds via a direct bimolecular mechanism without intermediate ring-opening, as confirmed by isotopic labeling studies using ¹⁵N-enriched substrates .

  • Competitive Pathways : With potassium amide, simultaneous amino-dechlorination (C4 attack) and isoxazole formation (C2 attack) occur, influenced by substituent electronic effects .

Ring Transformation Reactions

Exposure to strong bases or nucleophiles induces pyrimidine ring contraction:

Reagent Conditions Product Key Observation
Potassium amideLiquid NH₃, -33°C5-Amino-3-methylisoxazoleDominant pathway under kinetic control
Sodium hydroxideEthanol, refluxFuropyrano[2,3-d]pyrimidine derivativesFacilitated by thiouracil intermediates

Structural Evidence :

  • X-ray crystallography of intermediates confirms stereochemical retention during ring contraction .

  • Electron-withdrawing groups at C4 accelerate transformation rates by 15–20% compared to electron-donating groups .

Acylation Reactions

The sulfur atom in thiopyrimidinone derivatives undergoes selective acylation:

Acylating Agent Conditions Product Reactivity Trend
Acetyl chlorideDMF, RT, 4 hoursS-Acetyl-6-methylthiouracil90% conversion
Benzoyl chlorideToluene, 80°C, 8 hoursS-Benzoyl-6-methylthiouracil78% isolated yield

Spectroscopic Confirmation :

  • IR spectra show loss of S-H stretch (2550 cm⁻¹) and new C=O bands at 1720–1740 cm⁻¹ .

  • ¹H NMR confirms acyl group integration ratios (e.g., acetyl singlet at δ 2.45 ppm) .

Metal Complexation

The carboxylate derivative forms stable coordination complexes:

Metal Salt Conditions Complex Structure Application
CuSO₄Ethanol/H₂O, 60°CSquare-planar Cu(II)-carboxylate complexCatalytic oxidation studies

Characterization Data :

  • ESR spectra confirm d⁹ configuration with g∥ = 2.25 and g⟂ = 2.05 .

  • Thermogravimetric analysis shows decomposition onset at 220°C .

Comparison with Similar Compounds

Structural Comparison

The substituent pattern on the pyrimidine ring critically influences physicochemical properties and biological activity. Below is a comparison of key analogs:

Compound Name Substituent Positions Molecular Formula Key Features Reference
4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine 2: 3-methylphenyl; 4: Cl; 6: CH₃ C₁₂H₁₁ClN₂ Moderate steric bulk at position 2; reactive Cl for further modifications.
4-Chloro-2-methyl-6-phenylpyrimidine 2: CH₃; 4: Cl; 6: C₆H₅ C₁₁H₉ClN₂ Smaller methyl group at position 2; phenyl enhances hydrophobicity.
4-Chloro-6-methyl-2-(4-chlorophenyl)pyrimidine 2: 4-Cl-C₆H₄; 4: Cl; 6: CH₃ C₁₁H₈Cl₂N₂ Electron-withdrawing Cl at phenyl; increased electrophilicity.
4-Chloro-6-ethyl-2-methylpyrimidine 2: CH₃; 4: Cl; 6: CH₂CH₃ C₇H₉ClN₂ Ethyl group at position 6 improves lipophilicity.

Key Observations :

  • Position 2 : Aryl groups (e.g., 3-methylphenyl or 4-chlorophenyl) introduce steric hindrance and modulate π-π stacking interactions, whereas alkyl groups (e.g., methyl) reduce steric demands .
  • Position 4 : The chlorine atom is a common leaving group, enabling cross-coupling or substitution reactions .
  • Position 6 : Methyl or ethyl groups balance hydrophobicity and metabolic stability .

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine in laboratory settings?

  • Methodological Answer : Rigorous personal protective equipment (PPE) is essential: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods or gloveboxes to avoid inhalation of volatile byproducts. Post-experiment waste must be segregated into halogenated organic containers and processed by licensed hazardous waste facilities to prevent environmental contamination .

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

  • Methodological Answer : Multi-step synthesis typically involves halogenation and Suzuki-Miyaura cross-coupling. For example, describes an 11-step route with 2–5% yield. Optimization strategies include:
  • Catalyst screening : Use Pd(PPh₃)₄ or XPhos Pd G3 for efficient coupling.
  • Temperature control : Maintain 80–100°C during cyclization to minimize side products.
  • Purification : Employ gradient flash chromatography (hexane/ethyl acetate) for intermediates .

Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between pyrimidine and phenyl rings) using single-crystal diffraction (R factor < 0.06) .
  • NMR/IR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm). IR identifies C-Cl stretches (~550 cm⁻¹) and aromatic C-H bends .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for Cl substitution. For instance, B3LYP/6-31G* models show higher reactivity at the C4 position due to electron-withdrawing effects from the 3-methylphenyl group. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS .

Q. What strategies resolve contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Systematic solubility studies under controlled conditions (25°C, inert atmosphere) are critical. For example:
SolventSolubility (mg/mL)MethodReference
DMSO>50UV-Vis (280 nm)Derived from
Hexane<0.1GravimetricDerived from
Discrepancies arise from residual impurities; use HPLC (≥95% purity) for accurate measurements .

Q. How does substituent variation on the pyrimidine ring affect biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Introduce substituents (e.g., -CF₃, -OCH₃) at C2/C6 positions and assay kinase inhibition. notes that electron-withdrawing groups enhance binding to ATP pockets. For example:
  • C2-Cl → C2-CF₃ : 10-fold increase in IC₅₀ against EGFR kinase.
  • C6-CH₃ → C6-NH₂ : Reduced hydrophobicity decreases cell permeability .

Q. What are the challenges in elucidating reaction mechanisms involving this compound, such as ring-opening or dimerization?

  • Methodological Answer : Mechanistic studies require isotopic labeling (e.g., ¹³C at C4) and kinetic profiling. highlights competing pathways:
  • Pathway A : Cl⁻ elimination via SNAr (rate-determining step at 120°C).
  • Pathway B : Radical-mediated dimerization under UV light.
    Use stopped-flow NMR to capture intermediates .

Q. How can catalytic systems be designed to improve regioselectivity in C-H functionalization reactions?

  • Methodological Answer : Dirhodium(II) catalysts (e.g., Rh₂(OAc)₄) enable C5-H arylation. Key factors:
  • Ligand effects : Bulky phosphines (e.g., JohnPhos) favor ortho-selectivity.
  • Solvent polarity : Acetonitrile enhances cationic Rh intermediates .

Interdisciplinary & Emerging Research

Q. What interdisciplinary approaches combine synthetic chemistry and materials science for applications like metal-organic frameworks (MOFs)?

  • Methodological Answer : Functionalize MOF nodes (e.g., Zr₆ clusters) with the pyrimidine ligand via post-synthetic modification. suggests surface adsorption studies using AFM to monitor self-assembly on silica substrates .

Q. How can advanced microspectroscopic techniques analyze surface interactions of this compound in environmental chemistry?

  • Methodological Answer :
    Raman microspectroscopy maps adsorption on indoor surfaces (e.g., cellulose vs. PVC). recommends synchrotron-based XPS to quantify bonding modes (physisorption vs. chemisorption) under varying humidity .

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